Deferasirox-d4
Übersicht
Beschreibung
Deferasirox-d4 is a deuterium-labelled isotopomer of deferasirox, synthesized as an internal standard for use in analytical methods such as LC/mass spectroscopy (MS)/MS. This synthesis is crucial for the quantitative determination of deferasirox in human serum, indicating its importance in pharmacokinetic studies (Havaldar et al., 2015).
Synthesis Analysis
Deferasirox-d4 is synthesized from d8-toluene, highlighting a specific approach to introduce deuterium atoms into the molecule. This process ensures the creation of a labelled compound that serves as a reliable internal standard for analytical purposes, particularly in the context of bioanalytical methods where precise quantification of drugs in biological matrices is essential (Havaldar et al., 2015).
Molecular Structure Analysis
The molecular structure of deferasirox was optimized using density functional theory (DFT) methods, employing a hybrid functional B3LYP and 6-311++G** basis set. This computational approach helps in understanding the molecular geometry, electronic structure, and reactivity of deferasirox, facilitating insights into how modifications like deuteration affect its chemical and physical properties (Fathi Azarbayjani et al., 2019).
Chemical Reactions and Properties
Deferasirox acts as an oral iron chelator, forming complexes with iron ions. Its ability to selectively bind to iron (Fe3+) and its synthesis from salicylic acid highlight its reactive nature and its specific chemical properties as an iron chelator. The detailed synthesis process from salicylic acid to deferasirox provides insight into its chemical reactions and the importance of its structure for its chelating properties (Min et al., 2009).
Physical Properties Analysis
The formation of ultrafine deferasirox particles via the rapid expansion of supercritical solutions (RESS process) demonstrates the manipulation of its physical properties for pharmaceutical applications. This technique significantly reduces the particle size, potentially improving the bioavailability of deferasirox by enhancing its solubility and dissolution rate (Asghari & Esmaeilzadeh, 2012).
Chemical Properties Analysis
The chemical behavior of deferasirox, including its iron-chelating capabilities, has been extensively studied. Its efficacy in reducing iron overload in patients with conditions like β-thalassemia showcases its chemical properties in a biological context. Moreover, the investigation into deferasirox derivatives for lanthanide chelation further illustrates the versatility and specific chemical interactions of deferasirox and its analogs, underscoring the compound's complex chemical nature and its potential for diverse applications beyond iron chelation (Mangel et al., 2023).
Wissenschaftliche Forschungsanwendungen
Treatment of Iron Overload in Iron-loading Anaemias
- Scientific Field : Pharmacology and Clinical Medicine
- Summary of Application : Deferasirox is used to treat iron overload in patients with iron-loading anaemias . It was initially released as Dispersible Tablets (DT) and more recently replaced by Film-Coated Tablets (FCT) .
- Methods of Application : The study analyzed pharmacokinetics, pharmacodynamics, and safety features of Deferasirox treatment in 74 patients that took both formulations subsequently under clinical practice conditions .
- Results : Bioavailability of Deferasirox FCT compared to DT resulted higher than expected. After one year of treatment for each formulation, no differences were observed between the treatments in the overall iron overload levels .
Modulation of the Immune Response in Myelodysplastic Syndrome Patients
- Scientific Field : Immunology and Hematology
- Summary of Application : Deferasirox is used to reduce iron overload caused by frequent blood cell transfusions in anemic myelodysplastic syndrome (MDS) patients .
- Methods of Application : The study analyzed the global gene expression in untreated MDS patients and those who were given Deferasirox treatment .
- Results : The study found that Deferasirox modulates the immune response mainly via neutrophil-related genes .
Sure, here are more applications of Deferasirox, which Deferasirox-d4 is used as an internal standard for its quantification :
Treatment Tailoring in Iron-loading Anaemias
- Scientific Field : Pharmacology and Clinical Medicine
- Summary of Application : Deferasirox is used to tailor treatment in patients with iron-loading anaemias . It was initially released as Dispersible Tablets (DT) and more recently replaced by Film-Coated Tablets (FCT) .
- Methods of Application : The study analyzed pharmacokinetics, pharmacodynamics, and safety features of Deferasirox treatment in 74 patients that took both formulations subsequently under clinical practice conditions .
- Results : Bioavailability of Deferasirox FCT compared to DT resulted higher than expected. After one year of treatment for each formulation, no differences were observed between the treatments in the overall iron overload levels .
Antiproliferative Activity Against Pancreatic Cancer
- Scientific Field : Oncology
- Summary of Application : Deferasirox shows antiproliferative activity against pancreatic cancer in vitro and in vivo .
- Methods of Application : The study investigated the effects of Deferasirox on pancreatic cancer cell lines and in a mouse xenograft model .
- Results : Deferasirox inhibited the proliferation of pancreatic cancer cells and reduced tumor growth in the mouse model .
Sure, here are more applications of Deferasirox, which Deferasirox-d4 is used as an internal standard for its quantification :
Treatment of Non-transfusion-dependent Thalassemia Syndromes
- Scientific Field : Hematology
- Summary of Application : Deferasirox is used to treat non-transfusion-dependent thalassemia syndromes .
- Methods of Application : The treatment involves oral administration of Deferasirox to patients with non-transfusion-dependent thalassemia syndromes .
- Results : The treatment helps manage iron overload in these patients, improving their quality of life .
Treatment of Elevated Liver Iron Concentration and Serum Ferritin
- Scientific Field : Hepatology
- Summary of Application : Deferasirox is used in patients with elevated liver iron concentration and serum ferritin .
- Methods of Application : The treatment involves oral administration of Deferasirox to patients with elevated liver iron concentration and serum ferritin .
- Results : The treatment helps manage iron overload in these patients, reducing the risk of liver damage .
Safety And Hazards
Deferasirox may cause serious and fatal acute kidney injury, including acute renal failure requiring dialysis and renal tubular toxicity including Fanconi syndrome5. It may also cause hepatic toxicity, including failure, and gastrointestinal hemorrhage5. It is primarily excreted via the fecal route1.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQWVMAQOTZIW-IRYCTXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649447, DTXSID70678699 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deferasirox-d4 | |
CAS RN |
1133425-75-8, 1133425-79-2 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.